Regiochemical Differentiation: 4-Methylphenyl Ester vs. 2-Methylphenyl Positional Isomer — Identical Formula, Distinct Spatial and Electronic Profile
The target compound (4-methylphenyl ester, CAS 355421-70-4) and the 2-methylphenyl ester (CAS 355421-68-0) are positional isomers sharing the identical molecular formula C23H15BrClNO2 and molecular weight (~452.7 g/mol) . In the 4-methylphenyl ester, the para-methyl substituent places the electron-donating methyl group in conjugation with the ester oxygen, increasing electron density at the ester carbonyl and reducing its electrophilicity relative to the ortho-substituted 2-methylphenyl isomer, where steric hindrance ortho to the ester linkage additionally restricts rotational freedom and enzymatic accessibility [1]. These differences predict divergent hydrolytic stability profiles and differential recognition by esterases and biological targets, making the two isomers non-interchangeable in any assay where the ester moiety is pharmacophoric or serves as a prodrug handle [1].
| Evidence Dimension | Regiochemistry of methyl substituent on phenyl ester ring |
|---|---|
| Target Compound Data | 4-Methylphenyl ester (para-substituted); CAS 355421-70-4; C23H15BrClNO2; MW 452.7 |
| Comparator Or Baseline | 2-Methylphenyl ester (ortho-substituted); CAS 355421-68-0; C23H15BrClNO2; MW 452.73 |
| Quantified Difference | Identical molecular formula and mass; differentiated only by methyl group position (para vs. ortho), yielding distinct computed electrostatic potential surfaces, steric maps, and ester carbonyl reactivity |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI, and SMILES; electronic and steric inference from fundamental organic chemistry principles (Hammett σ values, Taft steric parameters) |
Why This Matters
For procurement decisions in SAR campaigns, the choice between 4-methylphenyl and 2-methylphenyl esters is not trivial: these isomers will exhibit different metabolic stabilities, target binding poses, and physicochemical properties despite sharing the same CAS molecular formula index.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (Class-level principles for para vs. ortho substituent electronic effects.) View Source
